molecular formula C14H17N B11901402 6-(Tert-butyl)naphthalen-2-amine

6-(Tert-butyl)naphthalen-2-amine

Cat. No.: B11901402
M. Wt: 199.29 g/mol
InChI Key: CKGCNAUSTUEXQF-UHFFFAOYSA-N
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Description

6-(Tert-butyl)naphthalen-2-amine is an organic compound that belongs to the class of naphthalene derivatives. This compound features a naphthalene ring substituted with a tert-butyl group at the 6th position and an amine group at the 2nd position. Naphthalene derivatives are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butyl)naphthalen-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 6-tert-butylnaphthalene with an amine source under suitable conditions. For example, the reaction can be carried out using phosphorus trichloride (PCl3) as a catalyst to facilitate the conversion of tert-butyl esters into amides . This method is efficient and can be performed under mild conditions, making it suitable for large-scale production.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production processes.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butyl)naphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions include naphthoquinones, reduced amine derivatives, and various substituted naphthalene compounds.

Scientific Research Applications

6-(Tert-butyl)naphthalen-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 6-(Tert-butyl)naphthalen-2-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-amine: Lacks the tert-butyl group, leading to different chemical properties and reactivity.

    6-(Tert-butyl)naphthalene:

Uniqueness

6-(Tert-butyl)naphthalen-2-amine is unique due to the presence of both the tert-butyl group and the amine group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

6-tert-butylnaphthalen-2-amine

InChI

InChI=1S/C14H17N/c1-14(2,3)12-6-4-11-9-13(15)7-5-10(11)8-12/h4-9H,15H2,1-3H3

InChI Key

CKGCNAUSTUEXQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)N

Origin of Product

United States

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